molecular formula C12H11NO2 B046160 2-Methyl-3-pyrrol-1-yl-benzoic acid CAS No. 83140-96-9

2-Methyl-3-pyrrol-1-yl-benzoic acid

Cat. No. B046160
Key on ui cas rn: 83140-96-9
M. Wt: 201.22 g/mol
InChI Key: TVJDAMBKDKJGKD-UHFFFAOYSA-N
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Patent
US04339457

Procedure details

A sample of 1.27 grams (0.052 mole) of magnesium metal was placed in a Morton Flask. The flask and contents were flame-dried under a nitrogen atmosphere. After the flask and contents were cooled, 10.0 grams (0.052 mole) of 1-(3-chloro-2-methylphenyl)pyrrole, a few crystals of iodine, and 20 ml of tetrahydrofuran were added; followed by three drops of methyl iodide. The reaction was commenced by the addition of an external Grignard Reagent of magnesium, methyl iodide and tetrahydrofuran. Once started, the reaction warmed the stirred reaction mixture to reflux. A precipitate appeared and was dissipated by the addition of 20 ml of tetrahydrofuran. The reaction mixture was heated under reflux for 22.5 hours. After this time the reaction mixture was cooled and crushed dry ice (CO2) was added until a thick slurry formed. An additional 20 ml of tetrahydrofuran was added and the thick slurry was reformed by the addition of more dry ice. The reaction mixture was stirred while being allowed to warm to ambient temperature. After the reaction mixture had warmed an aqueous solution saturated with ammonium chloride was added until a solid precipitate appeared. Upon complete addition the reaction mixture was stirred for 2.5 hours then 150 ml of diethyl ether was added. The mixture was filtered through a small amount of magnesium sulfate. The filtrate was concentrated under reduced pressure to a residual oil. The residual oil was dissolved in diethyl ether and extracted with three portions of 200 ml each of aqueous 2 N sodium hydroxide. The combined basic layers were washed with 200 ml of diethyl ether and acidified to pH=1 with concentrated hydrochloric acid. A solid precipitate formed. The mixture was cooled and extracted with four portions of 200 ml each of diethyl ether. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 9.8 grams of 2-methyl-3-(pyrrol-1-yl)benzoic acid; mp 146°-148.5° C.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
[Compound]
Name
Grignard Reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Mg].Cl[C:3]1[C:4]([CH3:14])=[C:5]([N:9]2[CH:13]=[CH:12][CH:11]=[CH:10]2)[CH:6]=[CH:7][CH:8]=1.II.CI.[C:19](=[O:21])=[O:20].[Cl-].[NH4+]>CI.C(OCC)C.O1CCCC1>[CH3:14][C:4]1[C:5]([N:9]2[CH:13]=[CH:12][CH:11]=[CH:10]2)=[CH:6][CH:7]=[CH:8][C:3]=1[C:19]([OH:21])=[O:20] |f:5.6|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CI
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)N1C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Grignard Reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask and contents were flame-dried under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
After the flask and contents were cooled
TEMPERATURE
Type
TEMPERATURE
Details
the reaction warmed
CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 22.5 hours
Duration
22.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was cooled
ADDITION
Type
ADDITION
Details
was added until a thick slurry
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
was added until a solid precipitate
ADDITION
Type
ADDITION
Details
Upon complete addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a small amount of magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residual oil
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of 200 ml each of aqueous 2 N sodium hydroxide
WASH
Type
WASH
Details
The combined basic layers were washed with 200 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
A solid precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with four portions of 200 ml each of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC=C1N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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